
4-Methyltrityl-aminooxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyltrityl-aminooxyacetic acid is a chemical compound with the molecular formula C22H21NO3 and a molecular weight of 347.41 g/mol . It is known for its white crystalline powder form and has a melting point of 160-167°C . This compound is utilized in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Methyltrityl-aminooxyacetic acid involves several steps. One common method includes the protection of amino groups using trityl moieties. The trityl group is introduced to protect the amino group during the synthesis process . The reaction conditions typically involve the use of bases such as LDA (Lithium diisopropylamide) and solvents like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methyltrityl-aminooxyacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyltrityl-aminooxyacetic acid is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Methyltrityl-aminooxyacetic acid involves the inhibition of specific enzymes, such as aminobutyrate aminotransferase . This inhibition leads to an increase in the levels of gamma-aminobutyric acid (GABA) in tissues, which can have various physiological effects . The molecular targets and pathways involved in this mechanism are still being studied, but it is known to interact with several key enzymes and proteins.
Comparison with Similar Compounds
4-Methyltrityl-aminooxyacetic acid can be compared with other similar compounds, such as:
Aminooxyacetic acid: This compound also inhibits aminobutyrate aminotransferase and raises GABA levels.
Trityl-protected amino acids: These compounds are used in peptide synthesis and share similar protecting group chemistry.
The uniqueness of this compound lies in its specific structure and the presence of the trityl group, which provides stability and selectivity in various chemical reactions.
Properties
IUPAC Name |
2-[[(4-methylphenyl)-diphenylmethyl]amino]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-17-12-14-20(15-13-17)22(23-26-16-21(24)25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,23H,16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEFZEWNSNQNAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
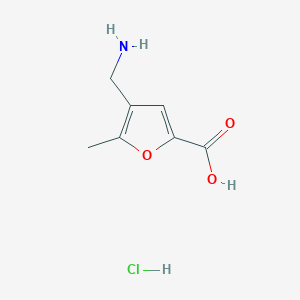
![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/structure/B6352158.png)
![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)





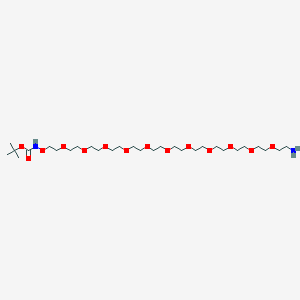
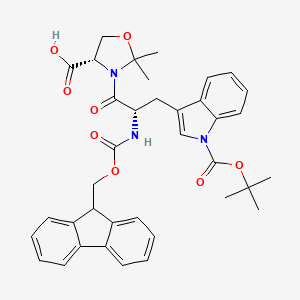
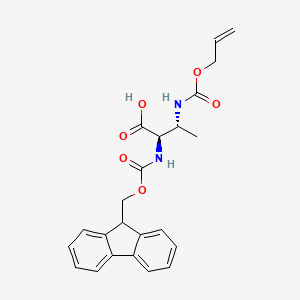
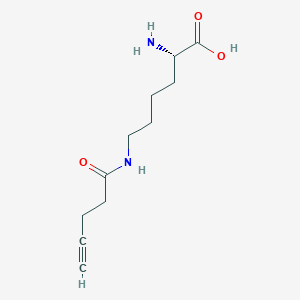
![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)

